methyl 5-(((4-oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)methyl)furan-2-carboxylate
Description
Methyl 5-(((4-oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)methyl)furan-2-carboxylate is a pyrimido[5,4-b]indole derivative characterized by a fused heterocyclic core, a phenyl group at position 3, and a thioether-linked methyl furan carboxylate substituent. Its molecular formula is C₂₄H₁₇N₃O₄S, with a molecular weight of 449.5 g/mol (calculated exact mass: 449.0846 g/mol). Key computed properties include a topological polar surface area (TPSA) of 113 Ų, indicating moderate polarity, and an XLogP3 value of 4.7, suggesting moderate lipophilicity .
Properties
IUPAC Name |
methyl 5-[(4-oxo-3-phenyl-5H-pyrimido[5,4-b]indol-2-yl)sulfanylmethyl]furan-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N3O4S/c1-29-22(28)18-12-11-15(30-18)13-31-23-25-19-16-9-5-6-10-17(16)24-20(19)21(27)26(23)14-7-3-2-4-8-14/h2-12,24H,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQMZCYWOCQMKOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(O1)CSC2=NC3=C(C(=O)N2C4=CC=CC=C4)NC5=CC=CC=C53 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, play a significant role in cell biology. They are used as biologically active compounds for the treatment of various disorders in the human body, including cancer cells and microbes.
Mode of Action
Indole derivatives are known to bind with high affinity to multiple receptors, which can help in developing new useful derivatives. This suggests that the compound may interact with its targets by binding to them, leading to changes in their function.
Biochemical Pathways
Indole derivatives are known to possess various biological activities, suggesting that they may affect multiple biochemical pathways. These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities.
Biological Activity
Methyl 5-(((4-oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)methyl)furan-2-carboxylate is a compound belonging to the class of pyrimido[5,4-b]indoles, which have garnered attention for their diverse biological activities and potential therapeutic applications. This article will explore the biological activity of this compound, focusing on its mechanisms of action, efficacy against various diseases, and potential clinical applications.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets. These interactions can modulate various biological pathways, leading to observed therapeutic effects.
- Toll-like Receptor (TLR) Modulation : Research indicates that compounds in this class can selectively stimulate TLR4, influencing immune responses and cytokine production. For instance, structural modifications have shown differential effects on NF-kB and type I interferon associated cytokines in murine and human cells .
- Antimicrobial Activity : Preliminary studies have demonstrated that derivatives of this compound exhibit significant antimicrobial properties. For example, certain derivatives showed minimum inhibitory concentrations (MIC) as low as 0.22 to 0.25 μg/mL against pathogens like Staphylococcus aureus .
- Anticancer Potential : The compound has shown promise in inhibiting cancer cell proliferation through various pathways, including apoptosis induction and autophagy modulation. Specific derivatives have demonstrated IC50 values indicating significant cytotoxicity against various cancer cell lines .
Antimicrobial Activity
The compound has been evaluated for its antimicrobial efficacy through various assays:
| Pathogen | MIC (μg/mL) | MBC (μg/mL) |
|---|---|---|
| Staphylococcus aureus | 0.22 | 0.25 |
| Staphylococcus epidermidis | 0.24 | 0.26 |
These findings indicate potent bactericidal activity against clinical isolates.
Anticancer Activity
In vitro studies have assessed the anticancer properties of this compound derivatives:
| Cell Line | IC50 (μM) | Mechanism |
|---|---|---|
| HeLa | 7.01 | Induction of apoptosis |
| A549 | 8.55 | Autophagy without apoptosis |
| MCF-7 | 14.31 | Inhibition of proliferation |
These results highlight the compound's potential as an anticancer agent through various mechanisms.
Study on TLR4 Agonist Activity
A study evaluated the structure–activity relationship (SAR) of pyrimido[5,4-b]indoles and found that certain modifications could enhance TLR4 agonist activity while reducing cytotoxicity . The lead compound identified exhibited a balance between immune stimulation and safety profiles.
Antitumor Activity Assessment
Research involving a series of synthesized derivatives demonstrated significant antitumor activity across multiple cancer cell lines. For example, one derivative showed an IC50 value of 49.85 μM against A549 cells, indicating its potential as a therapeutic candidate .
Synthetic Routes and Industrial Applications
The synthesis of this compound typically involves multi-step processes starting from indole derivatives and phenyl-substituted pyrimidinones . Industrial production methods emphasize optimizing conditions for yield and purity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrimido[5,4-b]indole derivatives are a well-studied class of compounds due to their TLR4-modulating activity. Below is a detailed comparison of the target compound with analogs reported in the literature:
Table 1: Structural and Functional Comparison of Pyrimido[5,4-b]indole Derivatives
Key Comparative Insights
Core Modifications :
- The saturated hexahydro-pyrimidoindole core in Compound 19c reduces TLR4 activity compared to the unsaturated core in the target compound and 1Z105, highlighting the importance of aromaticity for receptor interaction .
- Position 5 substitutions : Methyl (1Z105) or dodecyl (47c) groups at position 5 influence lipophilicity and membrane permeability. The dodecyl chain in 47c may enhance bioavailability in lipid-rich environments .
Side Chain Diversity: Cyclohexylamide (1Z105) vs. This may alter TLR4 binding kinetics, though activity data are lacking . Tetrahydrofurfurylamide (33): The oxygen-rich tetrahydrofuran ring in 33 could improve solubility but may sterically hinder receptor binding, explaining its moderate yield and unremarkable activity .
Oxidation State of Sulfur :
- Oxidation of the thioether to sulfoxide (Compound 3) or sulfone (Compound 2) reduces TLR4 activity, as seen in related studies. The thioether linkage in the target compound is likely optimal for maintaining activity .
Potency Enhancements :
- The 8-(furan-2-yl) substitution in 2B182C significantly boosts TLR4 activation, suggesting that aromatic heterocycles at position 8 synergize with the core structure for enhanced efficacy .
Q & A
Basic Research Question
- Flash Chromatography : Use gradient elution (e.g., 10–50% ethyl acetate in hexane) to separate polar byproducts.
- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) for high-purity crystals .
How does the compound’s stability vary under different storage conditions, and what protocols ensure long-term integrity?
Advanced Research Question
- Thermal Stability : Store at –20°C in amber vials to prevent photodegradation.
- Moisture Sensitivity : Use desiccants (silica gel) in sealed containers, as hydrolysis of the methyl ester can occur .
Safety Note : Follow GHS guidelines for handling acute toxicity (Category 4) and skin irritation risks .
What are the key challenges in scaling up the synthesis from milligram to gram quantities?
Advanced Research Question
- Exothermic Reactions : Implement controlled cooling during cyclization to avoid runaway reactions.
- Heterogeneous Mixing : Use high-shear mixers for viscous intermediates (e.g., thiourea derivatives) .
How can researchers validate the compound’s mechanism of action in target binding studies?
Advanced Research Question
- Molecular Docking : Simulate interactions with target proteins (e.g., kinase domains) using AutoDock Vina.
- Surface Plasmon Resonance (SPR) : Measure binding kinetics (, ) in real-time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
